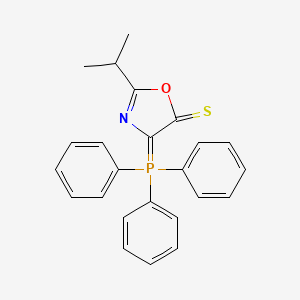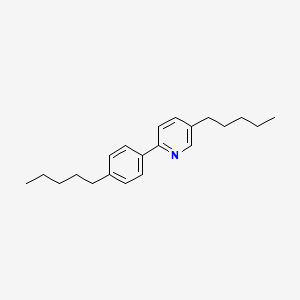
N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and hydrazide groups in the molecule provides unique reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce sulfides.
Aplicaciones Científicas De Investigación
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique reactivity makes it valuable for constructing complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- N’1-(4-Methylbenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Bromobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Nitrobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
Uniqueness
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Conclusion
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a versatile compound with diverse applications in scientific research. Its unique structure and reactivity make it valuable in medicinal chemistry, organic synthesis, and material science. Further research and exploration of this compound can lead to new discoveries and advancements in various fields.
Propiedades
Fórmula molecular |
C13H12ClN5O4S |
|---|---|
Peso molecular |
369.78 g/mol |
Nombre IUPAC |
2-N'-(4-chlorophenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C13H12ClN5O4S/c14-9-4-6-10(7-5-9)24(22,23)19-18-13(21)12(20)17-16-11-3-1-2-8-15-11/h1-8,19H,(H,15,16)(H,17,20)(H,18,21) |
Clave InChI |
DBUQWANJMOJQOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
![ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11706098.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)
![Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11706126.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)

![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)


